molecular formula C15H13ClN2O B4972487 N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide

N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B4972487
M. Wt: 272.73 g/mol
InChI Key: WITSYBNZXHHDIT-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a phenylcyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with phenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation .

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-7-4-8-17-14(13)18-15(19)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITSYBNZXHHDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=C(C=CC=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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